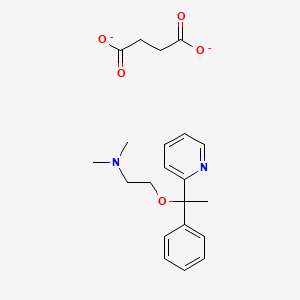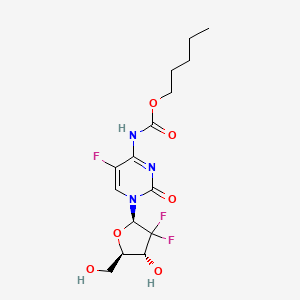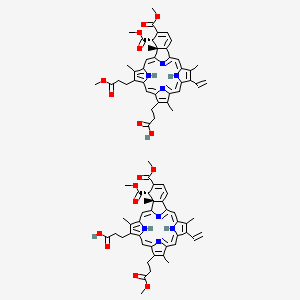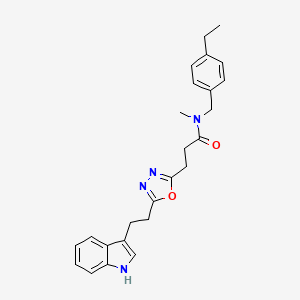
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine with butanedioic acid (succinic acid) in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its demethylated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, demethylated derivatives, and substituted ethanamine derivatives .
Scientific Research Applications
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its antihistamine and sedative properties.
Medicine: It is widely used in the treatment of insomnia, allergies, and as an antiemetic during pregnancy.
Industry: The compound is utilized in the formulation of pharmaceuticals and over-the-counter medications.
Mechanism of Action
The mechanism of action of butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic symptoms and inducing sedation. Additionally, it induces thyroxine glucuronidation, leading to decreased serum thyroxine and increased thyroid-stimulating hormone concentrations .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide
- N,N-Dimethyl-2-[phenyl(2-pyridinyl)methoxy]ethanamine (2E)-2-butenedioate
- N,N-Dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine hydrogen succinate
Uniqueness
Butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine is unique due to its dual role as an antihistamine and sedative. Its ability to induce thyroxine glucuronidation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H26N2O5-2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
butanedioate;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
InChI Key |
KBAUFVUYFNWQFM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)


![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)




![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
